Cas no 2227706-72-9 (rac-(1R,2R)-2-3-(2-methylphenyl)phenylcyclopropylmethanamine)

rac-(1R,2R)-2-3-(2-methylphenyl)phenylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-3-(2-methylphenyl)phenylcyclopropylmethanamine
- 2227706-72-9
- EN300-1741409
- rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine
-
- Inchi: 1S/C17H19N/c1-12-5-2-3-8-16(12)13-6-4-7-14(9-13)17-10-15(17)11-18/h2-9,15,17H,10-11,18H2,1H3/t15-,17-/m0/s1
- InChI Key: IRBCUAVYQMCRJY-RDJZCZTQSA-N
- SMILES: NC[C@@H]1C[C@H]1C1C=CC=C(C2C=CC=CC=2C)C=1
Computed Properties
- Exact Mass: 237.151749610g/mol
- Monoisotopic Mass: 237.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 3.4
rac-(1R,2R)-2-3-(2-methylphenyl)phenylcyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741409-0.5g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1741409-2.5g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 2.5g |
$2548.0 | 2023-09-20 | ||
Enamine | EN300-1741409-1.0g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1741409-0.25g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1741409-10.0g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1741409-0.05g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1741409-10g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1741409-0.1g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1741409-5.0g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 5g |
$3770.0 | 2023-06-03 | ||
Enamine | EN300-1741409-1g |
rac-[(1R,2R)-2-[3-(2-methylphenyl)phenyl]cyclopropyl]methanamine |
2227706-72-9 | 1g |
$1299.0 | 2023-09-20 |
rac-(1R,2R)-2-3-(2-methylphenyl)phenylcyclopropylmethanamine Related Literature
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Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
Additional information on rac-(1R,2R)-2-3-(2-methylphenyl)phenylcyclopropylmethanamine
Racemic (1R,2R)-2-(3-(2-Methylphenyl)Phenyl)cyclopropylmethanamine: A Comprehensive Overview
The compound with CAS No. 2227706-72-9, known as racemic (1R,2R)-2-(3-(2-methylphenyl)phenyl)cyclopropylmethanamine, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused with a phenyl group and a side chain containing an amine functional group. The stereochemistry of the molecule is defined by its (1R,2R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its ability to interact with specific biological targets, such as enzymes and receptors, has been explored in various contexts. For instance, researchers have investigated its role in modulating G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes. The cyclopropane ring in the molecule is particularly interesting due to its strained geometry, which can impart unique electronic and steric properties that enhance binding affinity to target proteins.
In addition to its pharmacological applications, this compound has also been studied for its potential in catalytic processes. The amine group in the structure can act as a nucleophile or base, making it suitable for use in organocatalysis. Recent advancements in asymmetric catalysis have demonstrated that this compound can serve as an effective catalyst for enantioselective reactions, particularly in the synthesis of chiral pharmaceuticals. Its ability to induce high enantioselectivity makes it a valuable tool in the production of optically active compounds.
The synthesis of racemic (1R,2R)-2-(3-(2-methylphenyl)phenyl)cyclopropylmethanamine involves a multi-step process that combines principles from both classical and modern organic chemistry. Key steps include the formation of the cyclopropane ring through [2+1] cycloaddition reactions or other strain-inducing methods, followed by functionalization of the resulting intermediate to introduce the amine group. The stereochemistry of the molecule is carefully controlled during these steps to ensure the desired (1R,2R) configuration.
From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-toxicity. Studies suggest that it exhibits moderate biodegradation rates under aerobic conditions, which is promising for its potential use in sustainable chemical processes. However, further research is required to fully understand its long-term environmental impact and to develop strategies for minimizing any adverse effects.
In conclusion, racemic (1R,2R)-2-(3-(2-methylphenyl)phenyl)cyclopropylmethanamine represents a versatile and intriguing molecule with applications spanning drug discovery, catalysis, and materials science. Its unique structure and stereochemistry make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
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